molecular formula C13H11N3O3 B7840708 3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B7840708
M. Wt: 257.24 g/mol
InChI Key: OLSDAGVIDWQODL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the construction of the indole and oxadiazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry may be employed to enhance the scalability and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields indole-2,3-dione derivatives, while reduction of the oxadiazole ring can produce amino derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The oxadiazole ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the combination of the indole and oxadiazole rings with a propanoic acid moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-12(18)4-3-11-15-13(16-19-11)9-1-2-10-8(7-9)5-6-14-10/h1-2,5-7,14H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSDAGVIDWQODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=NOC(=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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